molecular formula C14H10ClNO2 B1348542 N-(2-Chloroethyl)-1,8-naphthalimide CAS No. 74732-00-6

N-(2-Chloroethyl)-1,8-naphthalimide

Cat. No.: B1348542
CAS No.: 74732-00-6
M. Wt: 259.69 g/mol
InChI Key: AWVXDWQRGJLTBI-UHFFFAOYSA-N
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Description

General Overview of Naphthalimide Chemistry in Academic Research

The 1,8-naphthalimide (B145957) framework is a cornerstone in various fields of chemical research due to its unique photophysical properties, including high electron affinity, excellent photostability, and good thermal stability. rsc.orgrsc.org These characteristics make naphthalimide derivatives valuable as fluorescent dyes, sensors, and probes in analytical chemistry, materials science, and biochemistry. rsc.orgnih.gov The inherent fluorescence of the naphthalimide core can be finely tuned by introducing different substituents, making them highly adaptable for specific applications. nih.gov

Naphthalimides are synthesized from 1,8-naphthalic anhydride (B1165640) through a reaction with a primary amine. nih.govgoogle.com This straightforward synthesis allows for the creation of a vast library of derivatives with diverse functionalities. nih.gov Their ability to intercalate into DNA has also made them a significant area of study in medicinal chemistry, particularly in the development of anticancer agents. nih.govnih.gov

Significance of N-Substitution in Naphthalimide Derivatives for Advanced Research

The substitution at the imide nitrogen (N-substitution) of the naphthalimide core is a critical strategy for modifying the compound's properties and tailoring it for advanced research applications. Even minor structural changes at the N-position can dramatically influence the performance of naphthalimide derivatives in various systems. rsc.org For instance, N-substitution can alter the solubility, bioavailability, and specific targeting capabilities of these molecules.

In the context of fluorescent probes, N-substitution is employed to introduce receptor moieties for detecting specific ions or molecules. semanticscholar.org The interaction of the N-substituent with an analyte can trigger a change in the fluorescence of the naphthalimide core, enabling sensitive and selective detection. Furthermore, attaching specific groups to the nitrogen atom can direct the naphthalimide derivative to particular cellular compartments or biomolecules, which is crucial for applications in bioimaging and targeted therapies. rsc.org

Research Trajectories and Academic Potential of N-(2-Chloroethyl)-1,8-naphthalimide

The academic potential of this compound stems from the reactivity of the chloroethyl group. This group can participate in nucleophilic substitution reactions, allowing the compound to act as a building block for more complex molecules. A primary research focus is its use as a precursor for synthesizing various functionalized naphthalimide derivatives.

One significant research trajectory involves its application in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules like DNA, leading to the formation of DNA adducts. This ability to alkylate DNA makes this compound and its derivatives potential candidates for anticancer agents, as this interaction can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Research has shown that naphthalimide derivatives can act as both DNA intercalators and alkylating agents, enhancing their cytotoxic effects.

Furthermore, the fluorescent properties of the naphthalimide core, combined with the reactive chloroethyl group, make this compound a versatile tool for developing fluorescent probes. By replacing the chlorine atom with various recognition moieties, researchers can design sensors for a wide range of analytes.

Scope and Focus of the Academic Research Outline for this compound

This article will focus exclusively on the academic and research aspects of this compound. The content will adhere strictly to its chemical properties, synthesis, and applications within a research context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVXDWQRGJLTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334998
Record name N-(2-Chloroethyl)-1,8-naphthalimide
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Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74732-00-6
Record name N-(2-Chloroethyl)-1,8-naphthalimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Chloroethyl)-1,8-naphthalimide
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Advanced Synthetic Methodologies for N 2 Chloroethyl 1,8 Naphthalimide and Its Analogues

Optimized Synthesis Routes for N-(2-Chloroethyl)-1,8-naphthalimide

The conventional synthesis of this compound involves the condensation reaction between 1,8-naphthalic anhydride (B1165640) and 2-chloroethylamine (B1212225). This reaction is typically performed under reflux conditions in a suitable solvent. The choice of solvent and reaction conditions plays a critical role in the efficiency and environmental impact of the synthesis.

In recent years, a significant shift towards environmentally benign synthetic protocols has been observed in chemical manufacturing. For naphthalimide synthesis, this involves replacing traditional, volatile, and often toxic organic solvents like dimethylformamide (DMF) with greener alternatives. acs.org

Ionic Liquids: An efficient, one-pot multicomponent synthesis of naphthalimide-based derivatives has been achieved using [bmim]HSO4 ionic liquid as a green solvent medium. This approach avoids the toxicity and volatility associated with many organic solvents. acs.org

Alcohol-Based Solvents: Ethanol (B145695) is frequently used as a solvent for the synthesis of naphthalimide derivatives. For instance, N-n-Butyl-4-bromo-1,8-naphthalimide has been prepared by refluxing 4-bromo-1,8-naphthalic anhydride with n-butylamine in ethanol. mdpi.com This method presents a more environmentally friendly option compared to syntheses requiring polar aprotic solvents.

Achieving high yield and purity is paramount for producing research-grade this compound. Optimization strategies focus on reaction conditions and purification methods.

Temperature and Time Control: The yield of naphthalimide synthesis can be significantly influenced by reaction temperature. For example, in certain ionic liquid-mediated syntheses, increasing the temperature from room temperature to 60 °C improved the product yield and reduced reaction time, with no further benefits observed at higher temperatures. acs.org

Purification Techniques: Post-synthesis purification is essential for obtaining high-purity material. Common methods include:

Recrystallization: The crude product is often purified by recrystallization from solvents like ethanol to yield a high-purity solid. mdpi.comsci-hub.se

Column Chromatography: For more complex mixtures or to remove stubborn impurities, column chromatography is a standard procedure. mdpi.comroyalsocietypublishing.orgnih.gov For instance, N-n-butyl-4-(N′,N′-dihydroxyethyl)amino-1,8-naphthalimide was purified by column chromatography on silica (B1680970) gel. nih.gov

Parameter Condition/Method Purpose Reference
Solvent EthanolGreen alternative to traditional solvents mdpi.com
Solvent [bmim]HSO4 Ionic LiquidGreen solvent medium, avoids toxic organic solvents acs.org
Temperature 60 °C (Optimized)Improve yield and reduce reaction time acs.org
Purification RecrystallizationRemove impurities from crude product mdpi.comsci-hub.se
Purification Column ChromatographyIsolate desired compound with high purity mdpi.comnih.gov

Derivatization Strategies of the Naphthalimide Core for Functional Tuning

The 1,8-naphthalimide (B145957) scaffold is highly amenable to structural modifications, which allows for the fine-tuning of its electronic and photophysical properties. rsc.orgresearchgate.net Derivatization can be targeted at the N-2-chloroethyl moiety or the aromatic naphthalimide ring system.

The N-(2-chloroethyl) group is a key reactive handle for derivatization. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups.

Nucleophilic Substitution: The chloroethyl group can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to create a library of derivatives with new functionalities. This reactivity presents a straightforward path to analogues with tailored properties. For example, N-(Quinolin-8-yl)-4-bromo-1,8-naphthalimide can be reacted with mercaptoethanol in the presence of a base to substitute the bromo group with a (2-hydroxyethyl)thio group. nih.gov While this example is a substitution on the ring, the principle applies to the chloroethyl group as well.

The electronic and optical properties of naphthalimides can be significantly altered by introducing substituents onto the aromatic ring. researchgate.net The C-4 position is a particularly attractive site for functionalization due to its strong influence on the molecule's intramolecular charge transfer (ICT) characteristics. researchgate.netsci-hub.se

C-4 Position Substitution: Introducing electron-donating groups (e.g., amines) or electron-withdrawing groups at the C-4 position can modulate the compound's absorption and emission spectra. researchgate.netrsc.org This strategy is widely used to develop fluorescent probes and materials for organic electronics. researchgate.net

Synthetic Approaches:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is effective for synthesizing 4-amino-1,8-naphthalimide (B156640) derivatives. For instance, 4-bromo-N-(3-pentyl)-1,8-naphthalimide can be reacted with various amines using a Pd-BINAP catalyst system. rsc.org

Nucleophilic Aromatic Substitution: The nitro group in 4-nitro-N-alkyl-1,8-naphthalimides can be displaced by nucleophiles like thiolate anions to produce fluorescent derivatives. bohrium.com

Position Substituent Type Effect Synthetic Method Reference
C-4Electron-donating (e.g., Amine)Modifies electronic and optical properties, often leading to red-shifted absorption/emissionBuchwald-Hartwig Amination rsc.org
C-4Electron-withdrawingTunes electronic and photochemical propertiesNucleophilic Aromatic Substitution researchgate.netbohrium.com
C-4Thiophene (B33073) RingAlters UV-visible absorption and fluorescence propertiesPd-catalyzed direct C-C bond formation rsc.org

Novel Catalyst Systems for Naphthalimide Functionalization Reactions

Catalysis plays a pivotal role in the efficient and selective functionalization of the naphthalimide core. Transition-metal catalysts, particularly those based on palladium, are extensively used to forge new carbon-carbon and carbon-heteroatom bonds.

Palladium (Pd) Catalysts: Pd-based catalysts are workhorses in naphthalimide chemistry.

Suzuki and Sonogashira Coupling: These reactions are employed to introduce aryl, heteroaryl, and alkynyl groups, often at the C-4 position, by coupling a bromo-naphthalimide precursor with appropriate boronic acids or terminal alkynes. sci-hub.sersc.org For example, a series of push-pull derivatives were synthesized via Pd-catalyzed Sonogashira cross-coupling. rsc.org

Tandem C-H Oxidation/Diels-Alder Reaction: A novel approach utilizes a Pd(II) catalyst with an amino acid as a transient directing group to achieve a tandem reaction of o-methylbenzaldehydes and maleimides, ultimately forming the naphthalimide ring structure. acs.org

Rhodium (Rh) Catalysts: Dirhodium tetracarboxylate catalysts are effective for C-H functionalization reactions. These catalysts can induce C-H insertion with high chemo- and stereoselectivity, enabling the modification of unactivated C-H bonds in the presence of other functional groups. researchgate.net

Copper (Cu) Catalysts: Copper catalysis is utilized in reactions like "click chemistry." For instance, naphthalimide-carborane conjugates have been synthesized via a copper-catalyzed azide-alkyne cycloaddition. nih.gov

Catalyst System Reaction Type Application Example Reference
Palladium (Pd)-BINAP Buchwald-Hartwig AminationSynthesis of 4-amino-1,8-naphthalimide derivatives rsc.org
Pd(PPh3)4/CuI Sonogashira/Suzuki CouplingC-C bond formation to introduce aryl/alkynyl groups sci-hub.sersc.orgnih.gov
Pd(II) with Amino Acid Tandem C-H Oxidation/Diels-AlderConstruction of the naphthalimide ring system acs.org
Dirhodium Tetracarboxylates C-H FunctionalizationEnantioselective C-H insertion researchgate.net
CuSO4·5H2O/Sodium Ascorbate Azide-Alkyne Cycloaddition (Click Chemistry)Conjugation of naphthalimides with other molecules nih.gov

Mechanistic Investigations of this compound Formation Pathways

The synthesis of this compound is a specific instance of the broader class of reactions for producing N-substituted 1,8-naphthalimides. The fundamental transformation involves the condensation of 1,8-naphthalic anhydride with a primary amine, in this case, 2-chloroethylamine. rsc.orgresearchgate.net Mechanistic studies and analogous syntheses indicate that the formation proceeds through a well-established pathway for the aminolysis of cyclic anhydrides. nuph.edu.uatandfonline.com

The reaction mechanism is generally accepted to occur in two principal stages:

Nucleophilic Addition and Ring Opening: The reaction initiates with the nucleophilic attack of the primary amino group of 2-chloroethylamine on one of the electrophilic carbonyl carbons of the 1,8-naphthalic anhydride ring. This initial attack leads to the formation of a transient tetrahedral intermediate. The unstable intermediate rapidly undergoes ring-opening of the anhydride, resulting in the formation of a stable, acyclic intermediate. This intermediate is a carboxyl-amide, specifically an N-(2-chloroethyl)amic acid derivative of naphthalene-1,8-dicarboxylic acid.

Intramolecular Cyclization and Dehydration: The second stage involves the cyclization of the amic acid intermediate to form the final imide product. This step is typically the rate-limiting part of the process and requires an input of energy, which is why the synthesis is commonly performed under reflux conditions in solvents like ethanol or dimethylformamide (DMF). rsc.orgias.ac.in The hydroxyl group of the carboxylic acid is attacked by the nitrogen atom of the amide group. This intramolecular nucleophilic acyl substitution results in the elimination of a water molecule and the formation of the stable five-membered imide ring, yielding this compound.

A generalized scheme for this pathway is presented below:

Scheme 1: Proposed Reaction Mechanism for the Formation of this compound

(A general representation of the two-step mechanism involving initial nucleophilic attack and ring-opening to form an amic acid intermediate, followed by intramolecular cyclization and dehydration to yield the final N-substituted imide. In this specific case, R = -CH₂CH₂Cl)

While specific kinetic data for the formation of this compound is not extensively documented in the literature, studies on analogous systems provide insight into the reaction's characteristics. For instance, the imidation of 4-nitro-1,8-naphthalic anhydride with various amines has been shown to be significantly accelerated by ultrasound irradiation, reducing reaction times from hours to minutes. tandfonline.com This highlights that the cyclization-dehydration step possesses a significant activation energy barrier that can be overcome with thermal or sonic energy.

The table below summarizes reaction conditions and outcomes for the synthesis of various N-substituted 1,8-naphthalimide analogues, providing context for the manufacturing of the title compound.

Reactant 1Reactant 2SolventConditionsYieldReference
4-Bromo-1,8-naphthalic anhydride8-AminoquinolineMethanolReflux, 24h38.6% nih.gov
4-Bromo-1,8-naphthalic anhydridePyridin-disulfanyl ethanamineEthanolReflux, 90°C, 10h- nih.gov
4-Nitro-1,8-naphthalic anhydrideVarious Primary AminesWaterUltrasound, 25°C, 35-40 minHigh tandfonline.com
4-Nitro-1,8-naphthalic anhydrideVarious Primary AminesWaterReflux, 4-16h- tandfonline.com
1,8-Naphthalic anhydride4-Pyridylmethyl amineTHFRoom Temp, 6h97% ias.ac.in

Spectroscopic Characterization and Advanced Photophysical Investigations of N 2 Chloroethyl 1,8 Naphthalimide

Detailed Absorption and Emission Spectroscopy Studies

UV-Vis Absorption Band Assignments and Electronic Transitions

The electronic absorption spectrum of N-(2-Chloroethyl)-1,8-naphthalimide is predicted to be characteristic of N-alkylated 1,8-naphthalimides that are unsubstituted on the aromatic core. These compounds typically exhibit a lowest-energy absorption band in the near-UV region, between 330 and 350 nm. nih.gov For instance, N-methyl-1,8-naphthalimide (Me-NI) and the parent 1,8-naphthalimide (B145957) (NI) show absorption maxima around 350 nm. acs.orgbgsu.edu

This primary absorption band is assigned to the lowest-energy singlet electronic transition, S₀ → S₁, which is predominantly of π,π* character. acs.orgnih.gov Theoretical and experimental studies on NI and its simple derivatives have identified a second, higher-energy excited singlet state, S₂, with n,π* character. acs.orgbgsu.edu The presence of the electron-withdrawing chloro substituent on the N-ethyl group in this compound may induce a slight bathochromic (red) shift in the absorption spectrum compared to a simple N-alkyl equivalent. oup.com This is because electron-withdrawing groups on the N-alkyl chain can modulate the energy levels of the excited states, particularly the ³(n,π*) state, through inductive effects. oup.com

Fluorescence Quantum Yield and Lifetime Measurements

In the absence of an electron-donating group at the C-4 position, 1,8-naphthalimide derivatives are typically characterized by weak fluorescence emission. rsc.org This low emission efficiency is a direct consequence of efficient non-radiative decay pathways, primarily intersystem crossing to the triplet manifold, which outcompete fluorescence. oup.comacs.org

The fluorescence quantum yield (ΦF) for this compound is therefore expected to be low. For comparison, the quantum yield of N-methyl-1,8-naphthalimide is significantly less than that of its 4-substituted counterparts and is highly dependent on the solvent environment. researchgate.net Similarly, its fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state, is anticipated to be in the nanosecond range, though it can be shortened by quenching processes in certain solvents. nih.govresearchgate.net The introduction of the chlorine atom on the N-alkyl chain is known to decrease the rate of intersystem crossing (kisc), which could lead to a modest enhancement of the fluorescence quantum yield compared to an unsubstituted N-alkyl naphthalimide. oup.com

Table 1: Representative Photophysical Data for a Related Unsubstituted N-Alkyl-1,8-Naphthalimide Analog in Various Solvents Note: This table presents data for N-methyl-1,8-naphthalimide (NI), a close structural analog to the title compound, to illustrate expected photophysical parameters.

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ) (ns)
Dioxane35741739736.0
Chloroform3644233854-
Acetonitrile3604314554-
Ethanol (B145695)36143546910.12
Methanol---0.7

Data sourced from reference researchgate.net.

Environmental Effects (e.g., Solvent Polarity, Temperature) on Photophysical Parameters

The photophysical properties of this compound are expected to show some dependence on environmental factors, although to a lesser extent than derivatives with strong intramolecular charge transfer (ICT) character.

Solvent Polarity: For N-alkyl-1,8-naphthalimides lacking a C-4 donor group, the absorption maximum often exhibits a slight hypsochromic (blue) shift with increasing solvent polarity. bgsu.edu This behavior is indicative of the involvement of an n,π* transition, where the more polar solvent stabilizes the ground state more than the excited state. bgsu.edu The fluorescence emission, originating from the S₁ (π,π*) state, typically shows a minor bathochromic (red) shift with increasing solvent polarity, resulting in a modest solvatochromism. researchgate.netmdpi.com The fluorescence intensity and quantum yield tend to decrease in more polar and protic solvents like ethanol and methanol, which can be attributed to increased rates of non-radiative decay pathways. mdpi.comnih.gov

Time-Resolved Spectroscopy and Excited State Dynamics

Femtosecond Transient Absorption Spectroscopy for Ultrafast Processes

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique for mapping the ultrafast events that follow photoexcitation. For 1,8-naphthalimide derivatives like the title compound, fs-TA can elucidate the dynamics of internal conversion (IC) and intersystem crossing (ISC).

Studies on the parent 1,8-naphthalimide (NI) and 4-chloro-1,8-naphthalimide have shown that photoexcitation populates the S₂ (n,π) state. acs.orgbgsu.edu This is followed by an extremely rapid internal conversion to the S₁ (π,π) state, a process that occurs on a picosecond timescale, typically within approximately 40 ps. acs.orgbgsu.edu The transient absorption spectrum would initially show features corresponding to the S₂ state, which would then evolve into the spectral signature of the S₁ state. The S₁ state is relatively long-lived (~4 ns) but, in the case of NI and its simple derivatives, it efficiently undergoes intersystem crossing to the triplet (T₁) state within hundreds of picoseconds (~400 ps). acs.orgbgsu.edu This efficient ISC pathway is the primary reason for the low fluorescence quantum yields observed in these compounds.

Vibrational Spectroscopy Analysis (Infrared, Raman) for Structural Insights

Infrared (IR) Spectroscopy: The gas-phase IR spectrum of this compound has been documented and is available through the NIST/EPA Gas-Phase Infrared Database. researchgate.netnist.gov Analysis of the spectrum reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule.

The most prominent features in the IR spectrum of 1,8-naphthalimide derivatives are the strong absorptions corresponding to the carbonyl (C=O) groups of the imide ring. nih.gov These typically appear in the region of 1650-1770 cm⁻¹. For N-substituted naphthalimides, two distinct C=O stretching bands are often observed, corresponding to the symmetric and asymmetric stretching vibrations. Further characteristic bands include those for the aromatic C=C stretching of the naphthalene (B1677914) ring system, typically found in the 1500-1600 cm⁻¹ region. Vibrations associated with the C-N bond of the imide and the C-H bonds of both the aromatic ring and the ethyl chain also produce signals in the fingerprint region. The presence of the chloroethyl group would be confirmed by C-Cl stretching vibrations, which typically occur in the 600-800 cm⁻¹ range.

Raman Spectroscopy: While specific Raman spectra for this compound are not widely published, the technique is complementary to IR spectroscopy. Raman scattering is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be effective in probing the symmetric vibrations of the naphthalene ring's carbon skeleton and the symmetric C=O stretch, providing a more complete vibrational picture when used alongside IR data.

Table 1: Characteristic Infrared (IR) Absorption Regions for this compound. This table is based on typical values for 1,8-naphthalimide derivatives.
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Asymmetric C=O Stretch (Imide)1730 - 1770Strong
Symmetric C=O Stretch (Imide)1650 - 1700Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
C-N Stretch1300 - 1400Medium
C-Cl Stretch600 - 800Medium-Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation in Research Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. By mapping the chemical environment of magnetically active nuclei like ¹H (proton) and ¹³C (carbon-13), NMR provides definitive information on the connectivity and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalimide core and the aliphatic protons of the 2-chloroethyl group.

Aromatic Region: The six protons on the naphthalimide ring system would appear in the downfield region, typically between 7.5 and 8.7 ppm, due to the deshielding effect of the aromatic ring currents and electron-withdrawing carbonyl groups. The signals would exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with adjacent protons.

Aliphatic Region: The 2-chloroethyl substituent (-N-CH₂-CH₂-Cl) would produce two signals. These are expected to be two triplets due to coupling with each other. The methylene (B1212753) group attached to the imide nitrogen (-N-CH₂-) would be expected around 4.2-4.5 ppm. The second methylene group, attached to the electronegative chlorine atom (-CH₂-Cl), would be shifted further downfield, likely appearing around 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with signals corresponding to each unique carbon atom in the molecule.

Carbonyl Carbons: The two imide carbonyl carbons would be the most downfield signals, typically appearing in the range of 163-165 ppm.

Aromatic Carbons: The ten carbons of the naphthalene ring system would generate a series of signals between approximately 122 and 135 ppm.

Aliphatic Carbons: The two carbons of the ethyl chain would appear in the upfield region. The carbon adjacent to the nitrogen (-N-C H₂-) would be expected around 40-42 ppm, while the carbon bonded to the chlorine atom (-C H₂-Cl) would likely be at a similar or slightly higher chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Predictions are based on analysis of similar structures.
NucleusStructural UnitPredicted Chemical Shift (ppm)Expected Multiplicity
¹HAromatic H7.5 - 8.7m (multiplets)
N-CH₂-~4.3t (triplet)
-CH₂-Cl~3.9t (triplet)
¹³CC=O163 - 165s (singlet)
Aromatic C122 - 135s (singlet)
N-CH₂-~41s (singlet)
-CH₂-Cl~41s (singlet)

Computational Spectroscopy Predictions and Experimental Validation for this compound

Computational chemistry provides powerful tools for predicting spectroscopic properties, offering a bridge between theoretical models and experimental results. For 1,8-naphthalimide derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the most common and effective methods. researchgate.netpku.edu.cnnih.govresearchgate.net

Methodology: The standard computational approach begins with optimizing the ground-state molecular geometry of this compound using a DFT method, such as the B3LYP functional, with an appropriate basis set (e.g., 6-31G(d,p)). researchgate.net This process finds the lowest energy conformation of the molecule.

Once the geometry is optimized, the same level of theory can be used to calculate vibrational frequencies. These computed frequencies correspond to the fundamental vibrational modes of the molecule and can be used to generate a theoretical IR spectrum. dtic.mil The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the theory and improve agreement with experimental data.

Furthermore, TD-DFT calculations can be performed on the optimized ground-state structure to predict the electronic absorption spectrum (UV-Vis). researchgate.netrsc.org By optimizing the geometry of the first singlet excited state, the fluorescence emission spectrum can also be calculated, providing insights into the photophysical behavior of the molecule. researchgate.net

Experimental Validation: The accuracy of these computational predictions is assessed by direct comparison with experimental data. For this compound, the calculated vibrational frequencies can be compared with the peaks observed in the experimental IR spectrum obtained from sources like the NIST database. nist.gov A strong correlation between the positions and relative intensities of the predicted and measured peaks validates the computational model and confirms the structural assignment of the experimental spectrum. This combined experimental and theoretical approach provides a robust and comprehensive understanding of the molecule's spectroscopic properties.

Table of Mentioned Compounds

Compound NameCore Structure
This compound1,8-Naphthalimide
N-pentyl-1,8-naphthalimide1,8-Naphthalimide
N-phenyl-1,8-naphthalimide1,8-Naphthalimide
N-amino-1,8-naphthalimide1,8-Naphthalimide

Molecular Interactions and Mechanistic Studies of N 2 Chloroethyl 1,8 Naphthalimide in Model Systems

In Vitro Interactions with Deoxyribonucleic Acid (DNA)

The interaction of N-(2-Chloroethyl)-1,8-naphthalimide with DNA is a focal point of research, given the potential implications of such binding. Studies in acellular systems have begun to map out the nature of this relationship, from the mode of binding to the induction of DNA damage.

Binding Modes Investigated by Advanced Spectroscopic Methods

The planar naphthalimide ring system is a common structural motif in molecules that interact with DNA, and this compound is no exception. Advanced spectroscopic techniques are pivotal in elucidating the primary modes of its interaction with the DNA double helix. It is understood that the chloroethyl group of the compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This covalent binding is a key feature of its interaction.

Furthermore, like many other naphthalimide derivatives, non-covalent interactions are also anticipated. The planar aromatic rings of the naphthalimide core suggest the potential for intercalation, where the molecule inserts itself between the base pairs of the DNA. Another possibility is groove binding, where the molecule fits into the major or minor grooves of the DNA helix.

Fluorescence titration is a common experimental approach to investigate these binding mechanisms. By monitoring the quenching of the intrinsic fluorescence of the naphthalimide upon binding to DNA, researchers can infer the nature of the interaction. For many naphthalimide derivatives, such quenching is indicative of an intercalative binding mode. Circular dichroism (CD) spectroscopy is another powerful tool, as it can detect changes in the helical structure of DNA upon the binding of a ligand, which is often characteristic of intercalation.

Stoichiometry and Binding Affinity Determination

The strength of the interaction between this compound and DNA is a critical parameter. Fluorescence titration experiments with calf thymus DNA have been used to estimate the binding constant (Kₐ) for this compound, which is reported to be in the range of 10⁵ to 10⁶ M⁻¹. This value indicates a strong binding affinity.

ParameterMethodValueReference
Binding Constant (Kₐ) Fluorescence Titration10⁵–10⁶ M⁻¹

Impact on DNA Conformation and Dynamics as Assessed by Biophysical Techniques

The binding of this compound to DNA is expected to alter the DNA's structure and dynamics. As mentioned, circular dichroism (CD) spectroscopy is a key biophysical technique used to probe such conformational changes. Intercalating agents typically induce significant changes in the CD spectrum of DNA, reflecting distortions in the DNA's helical structure. While specific CD spectral data for this compound are not widely published, studies on related naphthalimide derivatives consistently show such perturbations. genesilico.pl These changes can provide evidence for the unwinding and lengthening of the DNA helix that is characteristic of intercalation.

Photocleavage Mechanisms and DNA Damage Research in Acellular Systems

A significant area of research for 1,8-naphthalimide (B145957) derivatives is their ability to induce DNA damage upon photoactivation. nih.gov While specific studies on the photocleavage mechanisms of this compound are limited, research on water-soluble 1,8-naphthalimide derivatives provides valuable insights. These studies have shown that the photosensitized damage to DNA can occur through various mechanisms. nih.gov

The process often involves the excited states of the naphthalimide molecule. The singlet excited states can be quenched, leading to the formation of triplet states. nih.gov These triplet states can then interact with other molecules, including ground-state naphthalimide molecules, to produce radicals. nih.gov These radicals are believed to be more effective at cleaving DNA than reactive oxygen species. nih.gov The covalent attachment of the chloroethyl group to DNA could also play a role in localizing the photo-induced damage.

In Vitro Interactions with Proteins and Enzymes

Beyond DNA, the interactions of this compound with proteins are also of interest, as they can influence the compound's distribution and activity.

Fluorescence Quenching Studies for Protein Binding Affinity and Mechanism

Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins, such as serum albumins. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon the binding of a ligand. This quenching can be used to determine binding affinities and understand the mechanism of interaction.

While specific fluorescence quenching data for this compound with proteins is not extensively documented, studies on other naphthalimide-based fluorescent probes have demonstrated their ability to bind to serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA). nih.govcitedrive.com In some cases, the binding of a naphthalimide derivative to a protein can lead to fluorescence quenching, while in others, it can cause fluorescence enhancement. researchgate.net The nature of this change, along with the calculated binding and quenching constants, can provide information about the binding site and the microenvironment around the bound molecule.

For instance, a study on naphthalimide-pyrazole-benzothiazole based fluorescent analogs showed selective binding to HSA and BSA with high binding constants, indicating a strong interaction. nih.govcitedrive.com Such studies, often complemented by techniques like circular dichroism and molecular docking, help to elucidate the conformational changes in the protein upon binding and the specific binding sites. nih.govcitedrive.com

Interacting ProteinMethodKey Findings (for related compounds)Reference
Human Serum Albumin (HSA) Fluorescence Spectroscopy, Circular Dichroism, Molecular DockingNaphthalimide derivatives can bind with high affinity, leading to changes in protein conformation. nih.govcitedrive.com
Bovine Serum Albumin (BSA) Fluorescence SpectroscopyBinding can result in either fluorescence quenching or enhancement, depending on the specific derivative. researchgate.net

Specific Residue Interactions and Binding Site Analysis through Spectroscopic and Mutagenesis Approaches

The primary molecular target for many 1,8-naphthalimide derivatives is DNA. rsc.orgrsc.org The planar naphthalimide core allows the molecule to insert itself between the base pairs of the DNA double helix, a process known as intercalation. nih.govmdpi.com Spectroscopic techniques are pivotal in confirming this interaction. Changes in the absorption and fluorescence spectra of naphthalimides upon binding to biomolecules can be used to monitor these events. rsc.orgresearchgate.net For this compound, the mechanism is believed to be twofold: intercalation via its planar rings and alkylation through its reactive chloroethyl group. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, such as the N7 position of guanine, leading to the formation of DNA adducts. This covalent linkage can inhibit DNA replication and transcription, contributing to its cytotoxic effects.

While specific mutagenesis studies on this compound are not widely documented, research on other naphthalimides provides insight into potential protein interactions. For instance, fragment-based in silico screening has identified the 1,8-naphthalimide scaffold as a potential inhibitor that targets the GTP-binding pocket of the enzyme dynamin I. rsc.org Such studies suggest that beyond DNA, naphthalimide derivatives can interact with specific amino acid residues within protein binding sites. Spectroscopic analysis, combined with molecular modeling, often reveals that interactions are stabilized by a combination of hydrogen bonding, π-π stacking, and hydrophobic interactions between the compound and amino acid residues like tryptophan, tyrosine, or phenylalanine within the protein's active site.

Enzyme Inhibition Kinetics and Mechanistic Pathways in Cell-Free Systems

In cell-free systems, 1,8-naphthalimide derivatives are well-documented inhibitors of topoisomerase I and II, enzymes crucial for managing DNA topology during replication and transcription. nih.govmdpi.com These compounds often act by stabilizing the transient DNA-topoisomerase covalent complex, which leads to an accumulation of DNA strand breaks and subsequent cell death. mdpi.com The inhibitory activity is a key component of their anticancer mechanism. nih.gov

Table 1: Examples of In Vitro Inhibitory Activity for various 1,8-Naphthalimide Derivatives. This data is illustrative of the compound class, as specific data for this compound is not available.
Compound TypeTargetReported IC₅₀ (µM)Reference
Naphthalimide-benzothiazole derivative (4a)Colon Cancer Cell Line3.715 rsc.org
Naphthalimide-benzothiazole derivative (4b)Colon Cancer Cell Line3.467 rsc.org
Polyamine Naphthalimide derivative (19c)Cervical Cancer Cell Line8.4 nih.gov
Naphthalimide-benzotriazole conjugate (28)Breast Cancer Cell Line0.8 nih.gov
3-Carboranyl-1,8-naphthalimide (9)HepG2 Cancer Cell Line3.10 mdpi.com

The mechanistic pathway in cell-free systems involves the compound binding to DNA and/or the enzyme, disrupting the normal catalytic cycle. The planar naphthalimide moiety typically serves as the DNA-intercalating anchor, while side chains, like the chloroethyl group, can provide additional interactions or covalent bonding, enhancing the inhibitory effect.

Interaction with Lipid Bilayers and Model Membranes (e.g., Liposomes, Vesicles)

The interaction of small molecules with lipid bilayers is fundamental to understanding their cellular uptake, distribution, and potential membrane-disrupting effects. The 1,8-naphthalimide scaffold, due to its photophysical properties, is frequently incorporated into fluorescent probes designed to study membrane environments. researchgate.netmedchemexpress.com The slight lipophilicity of some naphthalimide derivatives suggests they preferentially localize in lipid-rich structures like the endoplasmic reticulum and mitochondria. nih.gov

Membrane Permeability and Localization Studies in Artificial Membrane Systems

Artificial membrane systems, such as liposomes and giant unilamellar vesicles (GUVs), are standard tools for assessing membrane permeability. nih.govnih.gov Liposomal permeation assays can quantify the ability of a compound to cross a lipid bilayer. nih.govnih.gov In these assays, a fluorescent dye might be encapsulated within liposomes; the permeation of a test compound can induce leakage of the dye, which can be measured spectroscopically. nih.gov

While specific permeability coefficients for this compound are not documented, its structural characteristics—a non-polar aromatic system combined with a polarizable chloroethyl group—suggest it would possess a degree of membrane permeability. Studies on related naphthalimide-based probes show they can readily pass through lipid bilayers, including mitochondrial membranes. medchemexpress.com The localization within a membrane is often studied with fluorescent analogs, where the emission properties of the naphthalimide fluorophore are sensitive to the polarity and microenvironment of the lipid bilayer, allowing researchers to determine if the molecule resides near the polar head groups or deeper within the hydrophobic acyl chain region. researchgate.net

Impact on Membrane Fluidity and Integrity in Controlled Environments

The insertion of exogenous molecules into a lipid bilayer can alter its physical properties, such as fluidity and integrity. Fluorescence anisotropy is a common technique used to measure these changes. researchgate.net A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the lipid bilayer. The rotational motion of the probe, which is sensitive to the viscosity (fluidity) of its environment, is measured by the polarization of its fluorescence. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity, while an increase suggests a more rigid membrane. researchgate.net

There are no specific studies measuring the impact of this compound on membrane fluidity. However, it is known that small intercalating molecules can perturb the packing of lipid acyl chains. Depending on its concentration and precise location within the bilayer, this compound could potentially increase membrane fluidity by disrupting the ordered packing of lipids or, conversely, decrease fluidity by restricting the motion of the acyl chains through rigidifying interactions. Molecular dynamics simulations, which have been used to study the interaction of other small molecules and ions with lipid bilayers, would be a powerful tool to predict the specific effects of this compound on membrane structure and dynamics. nih.govnih.gov

Research Applications of N 2 Chloroethyl 1,8 Naphthalimide and Its Derivatives

Development of Fluorescent Probes for Chemical Biology Research

The 1,8-naphthalimide (B145957) scaffold is renowned for its excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability. rsc.org These characteristics make it an ideal fluorophore for the design of fluorescent probes. The N-(2-chloroethyl) group provides a convenient attachment point for various recognition moieties, enabling the development of sensors for a wide array of analytes and environmental parameters.

pH-Sensitive Fluorescent Probes for Microenvironmental Monitoring

The development of fluorescent probes capable of monitoring pH changes in cellular microenvironments is of great interest for understanding various physiological and pathological processes. Derivatives of N-(2-Chloroethyl)-1,8-naphthalimide have been successfully engineered to function as pH sensors. researchgate.netnih.gov The underlying mechanism often involves a photoinduced electron transfer (PET) process. nih.gov

In a typical design, an amine-containing receptor is attached to the naphthalimide fluorophore. At higher pH values, the lone pair of electrons on the amine group can quench the fluorescence of the naphthalimide through PET. nih.gov Upon protonation of the amine in acidic conditions, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. nih.gov This "off-on" switching mechanism allows for the sensitive detection of pH changes. Researchers have synthesized water-soluble 1,8-naphthalimide derivatives that can monitor extracellular pH and have demonstrated their utility in live-cell imaging. researchgate.net Some probes have been designed to operate across a wide pH range, making them suitable for various environmental and biological applications. researchgate.net

Table 1: Examples of Naphthalimide-Based pH-Sensitive Fluorescent Probes

Probe Derivative Dynamic pH Range Emission Change Application
Amine-substituted 1,8-naphthalimide 4.5 - 7.5 Fluorescence enhancement at low pH Intracellular and extracellular pH sensing nih.gov
Water-soluble 1,8-naphthalimide Wide range (e.g., 1.98 to 6.59) Varies with specific probe design Environmental and biological pH monitoring researchgate.net

Ion-Selective Fluorescent Sensors for Analytical Applications

The versatility of the 1,8-naphthalimide framework extends to the detection of various metal ions, which play crucial roles in biological systems and can be environmental pollutants. By incorporating specific ion-binding moieties, derivatives of this compound can be transformed into highly selective and sensitive ion sensors. nih.gov

For instance, a naphthalimide-based sensor bearing a N,N'-bis(salicylidene)diethylenetriamine receptor was developed for the dual detection of Cd²⁺ and Cu²⁺. nih.gov The addition of Cd²⁺ led to a significant fluorescence enhancement, while the subsequent addition of Cu²⁺ to the sensor-Cd²⁺ complex resulted in fluorescence quenching. nih.gov This probe demonstrated a low detection limit at the nanomolar level and was successfully used for the fluorescent visualization of Cd²⁺ ions in living cells. nih.gov Similarly, naphthalimide-based probes have been designed for the detection of other ions like Hg²⁺, showcasing their broad applicability in analytical chemistry. nih.gov

Redox-Responsive Fluorescent Indicators for Probing Chemical Environments

The cellular environment is a complex interplay of oxidative and reductive processes. Fluorescent probes that can respond to changes in the redox state are valuable tools for studying these processes. Naphthalimide derivatives have been developed to detect various reactive oxygen species (ROS) and other redox-active molecules. nih.gov

A notable application is the development of probes for hypochlorous acid (HOCl), a significant ROS. One such probe utilized a 1,8-naphthalimide fluorophore with a dimethylthiocarbamate as the sensing unit. nih.gov In the absence of HOCl, the probe exhibited weak fluorescence. However, in the presence of HOCl, an intramolecular charge transfer (ICT) process was triggered, leading to strong green fluorescence. This probe was also designed to target the Golgi apparatus, a vital organelle, demonstrating the potential for organelle-specific redox sensing. nih.gov

Probes for Specific Biomolecules or Organelles in In Vitro Cellular Models

The ability to target and visualize specific biomolecules and organelles within living cells is crucial for advancing our understanding of cellular biology. The structural flexibility of 1,8-naphthalimide derivatives allows for their modification to achieve specific localization and to sense particular biomolecules. rsc.orgbohrium.com

Probes have been designed to target various organelles, including lysosomes, mitochondria, and the endoplasmic reticulum. nih.govbohrium.com For example, a lysosome-targeting dual-analyte probe was developed for the simultaneous detection of pH and palladium. nih.gov This probe featured a morpholine (B109124) group for pH sensing and an allylcarbamate group for palladium detection, emitting at two different wavelengths. nih.gov Other naphthalimide-based probes have been created to selectively detect important biomolecules such as glutathione (B108866) (GSH), a key antioxidant, within the lysosomes of living cells. rsc.org Furthermore, these fluorescent probes have been instrumental in imaging and monitoring endogenous gasotransmitters like nitric oxide, carbon monoxide, and hydrogen sulfide, which are vital signaling molecules in mammalian systems. nih.govresearchgate.net

Exploration in Advanced Materials Science Research

Beyond their applications in biological sensing, this compound and its derivatives have garnered significant interest in materials science, particularly in the development of organic electronic devices. rsc.org Their excellent thermal and photostability, coupled with their tunable electronic and optical properties, make them attractive candidates for various applications.

Organic Light-Emitting Diodes (OLEDs) Component Research and Device Architecture

The efficient electron-transporting capabilities of 1,8-naphthalimide derivatives have led to their extensive investigation as materials for Organic Light-Emitting Diodes (OLEDs). rsc.orgbohrium.com They can function as electron-transporting layers (ETLs), hole-blocking layers (HBLs), emissive dopants, or even as the primary emitting material in OLEDs. bohrium.comnih.gov

The emission color of naphthalimide-based emitters can be tuned across the visible spectrum—from blue to red—by modifying the substituents on the naphthalimide core. scispace.com For instance, introducing electron-donating groups at the C-4 position can red-shift the emission wavelength. scispace.com Researchers have designed and synthesized D-π-A (donor-π-acceptor) structured naphthalimide derivatives that exhibit red emission. researchgate.net By carefully engineering the molecular structure, it is possible to mitigate concentration quenching, a phenomenon that can reduce the efficiency of OLEDs at high dopant concentrations. researchgate.net

Table 2: Performance of an OLED Device with a Naphthalimide Derivative

Device Component Material/Structure Performance Metric Value
Emissive Dopant (E)-2-(2,6-di(isopropyl)phenyl)-6-(2-(1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)vinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Nap3) CIE Coordinates (0.67, 0.32)
Maximum External Quantum Efficiency 1.8%
Maximum Current Efficiency 0.7 cd A⁻¹

Data from a heavily-doped standard-red OLED. researchgate.net

Fluorescent Polymer Development for Optoelectronic Applications

The incorporation of 1,8-naphthalimide derivatives into polymer structures has led to the development of advanced fluorescent materials for optoelectronic applications. These materials are utilized in devices such as organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgresearchgate.net

Researchers have successfully synthesized copolymers by polymerizing 1,8-naphthalimide derivatives with monomers like methyl methacrylate. researchgate.net These copolymers exhibit intense fluorescence and are stable against various solvents. researchgate.net The covalent bonding of the naphthalimide monomers into the polymer chain has been confirmed through spectrophotometric analysis. researchgate.net The introduction of these fluorescent units does not significantly hinder the polymerization process or alter the molecular weight of the resulting copolymers. researchgate.net

Another approach involves the preparation of highly fluorescent polysiloxane materials by doping them with polymerizable 1,8-naphthalimide derivatives through a sol-gel process. jlu.edu.cn The fluorescence intensity of these materials is dependent on the concentration of the naphthalimide derivative and the degree of condensation of the polysiloxane matrix, which influences molecular motion. jlu.edu.cn Furthermore, a series of naphthalimide-based acrylic monomers have been designed to create polymers with thermally activated delayed fluorescence (TADF), exhibiting emissions from orange to deep-red with high quantum yields in both solution and solid states. acs.org

The introduction of specific functional groups to the 1,8-naphthalimide core, such as an epoxy group, allows for the structural coloration of polymers like polyamides and epoxy oligomers. researchgate.net These modified polymers display intense green fluorescence and high resistance to various physicochemical treatments and light. researchgate.net

Photovoltaic Applications: Donor/Acceptor Materials Research and Device Performance

Derivatives of 1,8-naphthalimide are actively being investigated as non-fullerene acceptors in organic solar cells (OSCs) due to their favorable electronic properties. nih.govacs.org

In one study, four small molecule acceptors with a central benzene (B151609) core, thiophene (B33073) bridges, and two terminal 1,8-naphthalimide (NI) groups were synthesized. nih.govacs.org These molecules were designed to have high-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, making them compatible with wide band gap (WBG) polymer donors. nih.govacs.org Devices fabricated with the most planar of these acceptors and a WBG donor polymer demonstrated superior electron mobility and film morphology, achieving a power conversion efficiency (PCE) of 2.78% with a high open-circuit voltage (Voc) of 1.04 V. nih.govacs.org

Another research effort focused on donor-acceptor-acceptor (D-A-A) type small molecules based on 1,8-naphthalimide, functionalized with strong electron-accepting tetracyanobutadiene (TCBD) and dicyanoquinodimethane (DCNQ) units. nih.gov These molecules exhibited broad and strong absorption in the visible and near-infrared regions. nih.gov When used as acceptors with a D-A copolymer donor, the resulting solar cells showed PCEs of 4.94% and 6.11% for the TCBD and DCNQ derivatives, respectively. nih.gov The higher performance of the DCNQ-based device was attributed to its broader absorption, more balanced charge transport, and lower photon energy loss. nih.gov Notably, these devices also exhibited very high Voc values and some of the smallest energy losses reported for bulk heterojunction organic solar cells. nih.gov

Table 1: Performance of 1,8-Naphthalimide-Based Organic Solar Cells

Acceptor Material Donor Material Power Conversion Efficiency (PCE) Open-Circuit Voltage (Voc) Reference
SM1 (NI-based) PCDTBT-C12 2.78% 1.04 V nih.govacs.org
P:SM1 (TCBD-NI) D-A Copolymer 4.94% 1.06 V nih.gov
P:SM2 (DCNQ-NI) D-A Copolymer 6.11% - nih.gov

Development of Sensors and Detection Systems for Environmental or Chemical Analytes

The fluorescent properties of 1,8-naphthalimide derivatives make them excellent candidates for the development of chemosensors for various analytes, including metal ions and protons. nih.govsemanticscholar.orgrsc.orgnih.gov These sensors often operate based on mechanisms like photoinduced electron transfer (PET). semanticscholar.org

For instance, a newly synthesized bis-1,8-naphthalimide has been investigated as a fluorescent sensor for metal cations such as Zn²⁺, Ni²⁺, Ce³⁺, Co²⁺, Cu²⁺, and Ag⁺, as well as for protons. nih.gov The fluorescence intensity of this compound changes significantly in the presence of these ions. nih.gov

Other studies have focused on synthesizing 1,8-naphthalimide derivatives with different substituents at the C-4 position to act as sensors. semanticscholar.org The fluorescence intensity of these compounds is highly dependent on the polarity of the solvent and the nature of the substituent. semanticscholar.org Certain derivatives show a significant enhancement in fluorescence in the presence of specific metal ions like Ag⁺, Pb²⁺, Sn²⁺, Co²⁺, and Fe³⁺, and also exhibit a strong pH dependence. semanticscholar.org For example, a diamino triazine-based 1,8-naphthalimide has been designed for the selective detection of high pH and Hg²⁺ contamination in aqueous solutions. mdpi.com

The versatility of the 1,8-naphthalimide scaffold allows for its incorporation into various molecular structures to create highly selective and sensitive sensors. mdpi.com For example, an N-imidazolyl-1,8-naphthalimide has been developed as a fluorescent sensor for fluoride (B91410) anions, where the detection mechanism involves the disruption of a hydrogen bond. rsc.org

Table 2: Analytes Detected by 1,8-Naphthalimide-Based Fluorescent Sensors

Sensor Derivative Target Analyte(s) Detection Principle Reference
bis-1,8-naphthalimide Zn²⁺, Ni²⁺, Ce³⁺, Co²⁺, Cu²⁺, Ag⁺, H⁺ Fluorescence enhancement nih.gov
4-substituted 1,8-naphthalimides Ag⁺, Pb²⁺, Sn²⁺, Co²⁺, Fe³⁺, pH Fluorescence enhancement semanticscholar.org
Diamino triazine-based 1,8-naphthalimide High pH, Hg²⁺ Fluorescence quenching mdpi.com
N-imidazolyl-1,8-naphthalimide F⁻ Fluorescence quenching rsc.org

Photodynamic Research Applications (Excluding Therapeutic/Clinical)

Singlet Oxygen Generation Efficiency Studies in Model Systems

This compound and its derivatives have been investigated for their ability to generate singlet oxygen (¹O₂), a highly reactive oxygen species. mdpi.comnih.gov This property is crucial for photodynamic applications. The generation of singlet oxygen typically occurs through energy transfer from the excited triplet state of a photosensitizer to ground-state molecular oxygen. nih.gov

Studies have shown that lanthanide ion complexes with 1,8-naphthalimide-based ligands can act as sensitizers for both visible and near-infrared emitting lanthanide ions and can generate singlet oxygen upon excitation. acs.org For example, europium(III) complexes with specific naphthalimide-based ligands have demonstrated singlet oxygen generation efficiencies of up to 64% and 61% for neodymium(III) and ytterbium(III) complexes, respectively. acs.org

The efficiency of singlet oxygen generation can be significantly influenced by the molecular structure of the naphthalimide derivative. For instance, platinum(II) complexes modified with an ethynylnaphthalimide chromophore have been shown to be efficient triplet photosensitizers, promoting singlet oxygen generation with high quantum yields of 84–89%. mdpi.com Theoretical studies, such as those employing density functional theory (DFT), have explored how modifications to the naphthalimide skeleton, like replacing oxygen with sulfur or selenium, can enhance intersystem crossing and, consequently, singlet oxygen production. nih.gov The generation of singlet oxygen by 1,8-naphthalimide derivatives has been experimentally confirmed using methods like the iodometric method, where the formation of triiodide ion upon irradiation in the presence of potassium iodide is monitored spectrophotometrically. nih.gov

Table 3: Singlet Oxygen Generation Efficiency of 1,8-Naphthalimide Derivatives

Compound/Complex Singlet Oxygen Quantum Yield (ΦΔ) Excitation Wavelength (nm) Reference
[Eu(Nap-cbx)₃]³⁺ 41% 335 acs.org
[Eu(Nap-dpe)₃]³⁺ 59% 335 acs.org
[Nd(Nap-cbx)₃]³⁺ 64% 335 acs.org
[Yb(Nap-cbx)₃]³⁺ 61% 335 acs.org
Naphthalimide-Pt(II) Complex 1(PF₆) 84% - mdpi.com
Naphthalimide-Pt(II) Complex 2 89% - mdpi.com

Mechanisms of Photodynamic Action in Controlled Acellular Environments

The photodynamic action of this compound derivatives in controlled acellular environments is primarily governed by their photophysical and photochemical properties. Upon absorption of light, the naphthalimide molecule is promoted to an excited singlet state. dntb.gov.ua From this state, it can either return to the ground state via fluorescence or undergo intersystem crossing to a longer-lived excited triplet state. nih.govdntb.gov.ua It is this triplet state that is crucial for photodynamic activity, as it can transfer its energy to molecular oxygen to generate singlet oxygen. nih.gov

Laser flash photolysis studies have been employed to investigate the triplet state properties of 1,8-naphthalimide. dntb.gov.ua The efficiency of intersystem crossing and, therefore, singlet oxygen generation is dependent on factors such as the energy gap between the singlet and triplet states and the spin-orbit coupling. nih.gov

In some cases, photo-induced electron transfer (PET) can occur, leading to the formation of radical anion species. nih.govacs.org For example, studies on N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide have shown that in the presence of a carboxylate, photo-induced electron transfer can occur from the carboxylate to the naphthalimide derivative, generating a radical anion. acs.org The mechanism of singlet oxygen generation can also proceed through chemical excitation pathways, bypassing the need for light. dtic.mil For instance, the reaction of hydrogen peroxide with certain compounds in alkaline solutions can lead to nearly quantitative yields of singlet oxygen. dtic.mil

The photochemical properties and the subsequent generation of reactive oxygen species by naphthalimide derivatives have also been harnessed for applications such as the photocleavage of nucleic acids. rsc.org

Theoretical and Computational Chemistry Studies of N 2 Chloroethyl 1,8 Naphthalimide

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the electronic structure and properties of molecules at the atomic level. For a molecule like N-(2-Chloroethyl)-1,8-naphthalimide, these calculations could provide significant insights into its behavior.

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

An analysis of the electronic structure would typically begin with geometry optimization, often using Density Functional Theory (DFT) with a functional such as B3LYP and a suitable basis set (e.g., 6-31G(d,p)). This would provide the most stable three-dimensional arrangement of the atoms.

Following optimization, a Frontier Molecular Orbital (FMO) analysis would be conducted. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO would reveal the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap4.5

This table is for illustrative purposes only and does not represent actual calculated data.

Excited State Calculations and Prediction of Photophysical Properties

To understand the photophysical properties of this compound, such as its absorption and emission of light, excited state calculations would be necessary. Time-Dependent Density Functional Theory (TD-DFT) is a common method for this purpose. These calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. The calculations also provide information about the nature of the electronic transitions (e.g., π→π* or n→π*) and their oscillator strengths, which relate to the intensity of the absorption bands.

Furthermore, by optimizing the geometry of the first excited state, it would be possible to predict the emission wavelength (fluorescence) and the Stokes shift (the difference between the absorption and emission maxima).

Table 2: Hypothetical Predicted Photophysical Properties of this compound

PropertyHypothetical Predicted Value
Absorption Maximum (λmax)350 nm
Emission Maximum (λem)420 nm
Stokes Shift70 nm
Major Electronic Transitionπ→π*

This table is for illustrative purposes only and does not represent actual calculated data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, taking into account factors such as temperature, pressure, and the surrounding environment (e.g., solvent).

Simulations of Solvent Effects and Solvation Dynamics

The properties of this compound can be significantly influenced by the solvent it is dissolved in. MD simulations can be used to model the interactions between the solute molecule and the solvent molecules. By placing the naphthalimide derivative in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide) and simulating their movements over time, one can study how the solvent affects the solute's conformation and electronic properties. Solvation dynamics simulations can also reveal the timescale and mechanism of how the solvent shell reorganizes in response to a change in the solute's electronic state, which is important for understanding its photophysical behavior in solution.

Interaction Dynamics with Biomolecules (e.g., DNA, Proteins) at the Atomic Level

Given that many 1,8-naphthalimide (B145957) derivatives are investigated for their potential as DNA intercalators or protein binders, MD simulations could be a valuable tool to explore the interaction of this compound with biomolecules. By building a simulation system containing the naphthalimide derivative and a biomolecule of interest (such as a DNA duplex or a specific protein), it would be possible to observe the binding process at an atomic level of detail.

These simulations could identify the preferred binding site, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, and electrostatic interactions) that stabilize the complex, and the conformational changes that may occur in both the naphthalimide derivative and the biomolecule upon binding. This information is critical for understanding the potential biological activity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthalimide Derivatives (focused on academic metrics like binding affinity or photophysical parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other specific properties. In the context of naphthalimide derivatives, including this compound, QSAR studies are instrumental in understanding the structural features that govern their interactions with biological targets and their photophysical behaviors. These models are crucial for the rational design of new derivatives with enhanced efficacy or desired optical properties.

Research into the QSAR of 1,8-naphthalimide derivatives has often focused on their potential as anticancer agents, primarily due to their ability to interact with nuclear DNA. nih.gov A notable study utilized gene expression programming to develop a nonlinear QSAR model for a series of novel 1,8-naphthalimide derivatives designed as DNA-targeted chemotherapeutic agents. nih.gov This model successfully predicted the inhibitory activity of these compounds. The robustness of the model was demonstrated by a high correlation coefficient for both the training and test sets, indicating its predictive power. nih.gov

The descriptors used in such QSAR models are numerical representations of the molecular structure and can be categorized into various types, including electronic, steric, and hydrophobic parameters. For instance, in a study on phthalimide derivatives as HIV-1 reverse transcriptase inhibitors, the best QSAR model incorporated electronic properties such as the partial atomic charge at a specific carbon atom, the highest occupied molecular orbital (HOMO) energy, and the dipole moment. thaiscience.info Such findings underscore the importance of the electronic landscape of the molecule in its biological activity.

The following table summarizes the statistical validation of a representative nonlinear QSAR model for 1,8-naphthalimide derivatives targeting DNA:

ParameterTraining SetTest Set
Correlation Coefficient (R)0.890.82
Mean Error0.020.06

Beyond biological activity, the principles of structure-property relationships are extensively applied to understand and predict the photophysical properties of naphthalimide derivatives. These compounds are known for their strong fluorescence and sensitivity to the local environment, making them valuable as fluorescent probes and in materials science. researchgate.netrsc.org The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature and position of substituents on the naphthalimide core. rsc.orgmdpi.com

For example, the introduction of donor-acceptor structures within the naphthalimide scaffold can lead to significant changes in their photophysical profiles. rsc.org The solvent polarity and viscosity also play a crucial role in the excited-state dynamics of these molecules. rsc.org Studies have shown that with increasing solvent polarity, a large Stokes shift and a low fluorescence quantum yield are often observed, suggesting a more polar excited state relative to the ground state. rsc.org This relationship can be rationalized through the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.

The effect of substituents on the photophysical properties of 1,8-naphthalimide derivatives is summarized in the table below:

Substituent at C-4 PositionEffect on Photophysical Properties
Tertiary amino group linked via an ethylene bridgeFluorescence intensity is strongly dependent on the polarity of the medium; high quantum yield is observed only in non-polar media. mdpi.com
Cyclic amineLeads to a larger Stokes shift. mdpi.com
N,N-dimethylethylendiamino, N-methylpiperazine, and N-propylamineThe chemical structure has a significant effect on the photophysical values. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to calculate the descriptors used in QSAR models and to provide a deeper understanding of the structure-property relationships. nih.gov These calculations can elucidate the electronic structure, molecular geometry, and vibrational frequencies of the ground and excited states, which are fundamental to both the biological activity and photophysical behavior of naphthalimide derivatives. nih.gov

Future Directions and Emerging Research Avenues for N 2 Chloroethyl 1,8 Naphthalimide

Integration with Nanomaterials for Advanced Research Platforms

The convergence of naphthalimide chemistry and nanotechnology is creating novel hybrid materials with enhanced capabilities. The integration of N-(2-Chloroethyl)-1,8-naphthalimide and its derivatives with various nanomaterials is a burgeoning research area aimed at developing highly sensitive and specific research platforms.

One significant direction is the coupling of naphthalimide-based probes with upconversion nanoparticles (UCNPs). nih.gov A self-accelerating naphthalimide-based probe, when combined with specifically chosen UCNPs, has been used to construct an ultra-accurate tri-mode platform for detecting hydrogen peroxide through colorimetric, fluorescent, and upconversion luminescence signals. nih.gov This approach highlights a new methodology for creating highly accurate sensors for complex environments. nih.gov

Furthermore, nanomaterials are central to the development of advanced analytical methods for detecting environmental contaminants. Mini-reviews have highlighted the use of nanomaterials in electrochemical, colorimetric, and fluorescent techniques for tracing toxic heavy metal ions. frontiersin.org The inherent fluorescence of the naphthalimide core makes it an ideal candidate for conjugation with nanomaterials to create sensitive and selective sensors for such applications. For instance, composite materials like RhB@Zr-Eddc, which involves encapsulating a dye within nanocages, demonstrate selective detection of specific analytes in water, a principle that can be extended to naphthalimide-based systems. frontiersin.org

Exploration in Supramolecular Chemistry and Self-Assembly

The planar structure and potential for π-π stacking and hydrogen bonding make this compound and related compounds excellent candidates for supramolecular chemistry and self-assembly studies. nih.govsci-hub.se This field explores the non-covalent interactions between molecules to create larger, ordered structures with emergent properties. nih.gov

Researchers have successfully designed and synthesized naphthalimide-based conjugated macrocycles that exhibit tunable self-assembly and supramolecular binding behaviors. nih.gov By modifying substituents on the 1,8-naphthalimide (B145957) unit, it is possible to control the self-assembly process and the interaction with guest molecules like fullerenes. nih.gov This points toward the development of novel host-guest systems and functional materials based on these macrocycles. nih.gov

Another fascinating area is aggregation-induced emission (AIE). While many fluorophores experience quenching upon aggregation, some naphthalimide derivatives have been shown to exhibit AIE. A 1,8-naphthalimide conjugate of a dipeptide was found to form J-type aggregates, leading to enhanced emission in the aggregated and gel states. rsc.org This property was leveraged for live-cell imaging, demonstrating the potential of self-assembled naphthalimide systems in biological applications. rsc.org The study of how weak interactions like hydrogen bonds and π-stacking influence crystal packing and solid-state fluorescence is a highly active research topic. sci-hub.se

Development of Next-Generation Naphthalimide-Based Research Tools

The development of novel research tools, particularly fluorescent probes and sensors, remains a primary focus for naphthalimide chemistry. The ease of synthesis and the ability to tune the optical properties of the 1,8-naphthalimide core through chemical modification allow for the creation of highly specific and sensitive tools for chemistry and biology. rsc.orgrsc.org

Naphthalimide derivatives are being engineered as fluorescent platforms for targeted imaging within living cells. By altering the side chains, researchers have developed dyes that specifically target the endoplasmic reticulum (ER) without the need for traditional targeting groups, enabling the study of ER stress and autophagy. rsc.org

Furthermore, naphthalimide-based probes are being designed to detect specific enzymatic activities, which are crucial markers for cellular processes like apoptosis. A ratiometric fluorescent probe for caspase-3, a key apoptosis enzyme, was developed using a 1,8-naphthalimide fluorophore. frontiersin.org Cleavage of a peptide substrate by the enzyme releases the fluorophore, causing a detectable shift in fluorescence, demonstrating high sensitivity and selectivity. frontiersin.org The development of sensors for biologically relevant anions like fluoride (B91410) is another active area, where the interaction of the anion with an N-imidazolyl-1,8-naphthalimide derivative triggers a change in fluorescence. rsc.org These examples underscore the immense potential for creating a diverse toolkit of naphthalimide-based sensors for monitoring a wide range of biological molecules and events.

Interdisciplinary Research Collaborations and Horizon Scanning

The multifaceted nature of 1,8-naphthalimide derivatives necessitates and fosters interdisciplinary research. rsc.org Extensive research on these compounds spans multidisciplinary chemistry, materials science, chemical engineering, biochemistry, and molecular biology. rsc.org The journey of naphthalimide derivatives from fundamental synthesis and photophysical studies to practical applications in drug development and functional materials highlights the success of such collaborations. rsc.orgresearchgate.net

Future progress will increasingly depend on strengthening these interdisciplinary ties. For example, the combination of organic synthesis, computational chemistry, and virology has been used to investigate naphthalimide derivatives as potential antiviral agents by examining their optical properties and docking them with viral proteins. nih.gov Similarly, the development of organic room-temperature phosphorescent (ORTP) materials and mechanoluminescent systems represents a frontier in materials science where naphthalimide chemistry could play a significant role. frontiersin.orgrsc.org

Horizon scanning suggests that the next wave of innovation will likely emerge from the intersection of naphthalimide chemistry with fields like organic electronics for applications in OLEDs and batteries, and advanced medical diagnostics that require highly stable and specific fluorescent probes. rsc.orgmdpi.com Continued collaboration between synthetic chemists, materials scientists, biologists, and engineers will be crucial to unlocking the full potential of this compound and its derivatives in addressing complex scientific challenges. rsc.org

Q & A

Q. What synthetic methodologies are effective for introducing chloroethyl groups into 1,8-naphthalimide derivatives?

The synthesis of N-(2-chloroethyl)-1,8-naphthalimide typically involves nucleophilic substitution at the 4-position of 1,8-naphthalic anhydride. For example, intermediates like 4-bromo-1,8-naphthalimide can react with 2-chloroethylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to install the chloroethyl moiety. Subsequent acylation or functionalization steps may follow to optimize solubility or reactivity .

Q. How do substituents at the C-4 position influence the photophysical properties of N-(2-chloroethyl)-1,8-naphthalimide?

Substituents at C-4 directly modulate absorption/emission wavelengths and quantum yields. Electron-withdrawing groups (e.g., chloroethyl) enhance charge-transfer (CT) transitions, red-shifting absorption (e.g., ~423 nm in THF) and fluorescence (e.g., ~623 nm). Solvent polarity further amplifies these effects, with protic solvents stabilizing CT states and increasing Stokes shifts .

Q. What characterization techniques are critical for verifying the structure of this compound derivatives?

Key methods include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and purity.
  • X-ray crystallography : Resolve 3D structures, π-π stacking, and hydrogen-bonding interactions (e.g., as in N-n-butyl derivatives) .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.
  • UV-vis/fluorescence spectroscopy : Quantify photophysical properties and probe solute-solvent interactions .

Advanced Research Questions

Q. What experimental approaches validate the DNA intercalation mechanism of N-(2-chloroethyl)-1,8-naphthalimide in anticancer research?

  • Fluorescence titration : Monitor quenching of naphthalimide emission upon DNA binding (e.g., using calf thymus DNA) to calculate binding constants (Kₐ ~10⁵–10⁶ M⁻¹) .
  • Circular dichroism (CD) : Detect perturbations in DNA helical structure upon intercalation.
  • Molecular docking : Simulate binding modes with B-DNA to identify preferred base-pair interactions (e.g., AT-rich regions) .
  • Cytotoxicity assays : Compare IC₅₀ values across cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Q. How can solvent polarity be optimized to enhance the fluorescence quantum yield of this compound?

Solvent polarity governs CT-state stabilization. Non-polar solvents (e.g., dichloromethane) minimize dielectric screening, enhancing locally excited (LE) state fluorescence. Polar aprotic solvents (e.g., THF) amplify CT emission. Protic solvents (e.g., ethanol) may quench fluorescence via hydrogen bonding. Systematic solvent screening paired with TD-DFT calculations can identify optimal conditions .

Q. What strategies improve the selectivity of N-(2-chloroethyl)-1,8-naphthalimide as a fluorescent sensor for metal ions?

  • Receptor design : Incorporate ion-specific chelators (e.g., morpholino, pyridine) at the 4-position to enhance metal coordination (e.g., Hg²⁺, Fe²⁺) .
  • Dual-signal response : Combine CT and LE emissions for ratiometric detection (e.g., 404 nm vs. 623 nm for Fe²⁺) .
  • Polymer matrices : Embed derivatives in hydrogels to improve aqueous solubility and limit interference .

Q. How does the chloroethyl group impact the anticancer activity of 1,8-naphthalimide derivatives compared to other N-alkyl substituents?

The chloroethyl group introduces alkylating potential, enabling covalent DNA adduct formation alongside intercalation. This dual mechanism enhances cytotoxicity (e.g., lower IC₅₀ vs. N-methyl or N-butyl analogs). Comparative studies using comet assays or γH2AX foci quantification can quantify DNA damage .

Methodological Notes

  • Contradictions in evidence : While 1,8-naphthalimides generally show CT-dominated fluorescence, solvent polarity and substituent electronic effects can reverse LE/CT dominance, requiring case-specific validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.